molecular formula C15H11BrF3N3OS B12460168 2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Cat. No.: B12460168
M. Wt: 418.2 g/mol
InChI Key: NXMMNCZAJDYECB-UHFFFAOYSA-N
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Description

2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a complex organic compound that features both bromine and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-bromobenzoyl chloride with 3-(trifluoromethyl)phenylhydrazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
  • 2-[(2-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
  • 2-[(2-iodophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Uniqueness

Compared to similar compounds, 2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C15H11BrF3N3OS

Molecular Weight

418.2 g/mol

IUPAC Name

1-[(2-bromobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C15H11BrF3N3OS/c16-12-7-2-1-6-11(12)13(23)21-22-14(24)20-10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,23)(H2,20,22,24)

InChI Key

NXMMNCZAJDYECB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

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